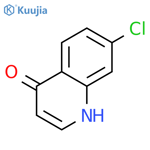

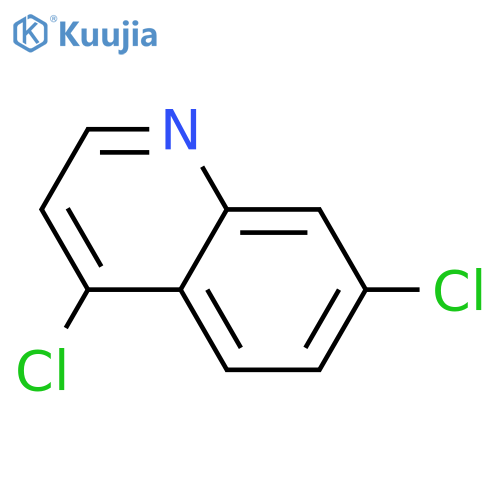

Cas no 86-98-6 (4,7-Dichloroquinoline)

4,7-Dichloroquinoline الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4,7-Dichloroquinoline

- 4,7-Dichloroquinone

- 4,7-DICHLOLROQUINOLINE

- 4,7-Dichlor-chinolin

- 4,7-DICHLORCHINOLIN

- 4,7-DICHLOROQUINOLI

- 4,7-dichloro-quinolin

- 4,7-DICHLOROQUINOLINE FOR SYNTHESIS

- 4,7-Dichloroquinoline,tech.

- 4,7-dichloroquinolne

- 4.7-dichloroquinoline

- 7-Dichloroquinoline

- Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)

- TL 1473

- 5-20-07-00316 (Beilstein Handbook Reference)

- AI3-50374

- 4, 7-Dichloroquinoline

- AC-10930

- F0001-2149

- UNII-Z61O2HEQ2J

- D77863

- BRN 0125359

- C9-H5-Cl2-N

- BP-12433

- C9H5Cl2N

- CS-O-01361

- 86-98-6

- D1100

- SY001735

- NSC-593

- HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]

- EINECS 201-714-7

- FT-0617285

- Amodiaquine Impurity 1

- 4,7-dichlorquinolin

- 4,7 Dichloroquinoline

- SCHEMBL317202

- Z61O2HEQ2J

- 4,7-bis(chloranyl)quinoline

- NCGC00357128-01

- 4,7-Dichloroquinoline, >=99%

- 4,7-dichloroquinolinium

- 4,7-Dichloroquinoline, 97%

- BCP32636

- 1138471-54-1

- BIDD:GT0207

- MFCD00006774

- CAS-86-98-6

- Quinoline,7-dichloro-

- STR01070

- CHEMBL319828

- 4,7- Dichloroquinoline

- 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G

- DTXCID7031163

- NSC 593

- DTXSID0052590

- Z104477684

- 4,7-Dichloro-quinoline

- QUINOLINE, 4,7-DICHLORO-

- SB67463

- AKOS000119603

- EN300-20302

- A841902

- Tox21_303863

- HY-59243

- BCP32292

- FT-0617286

- AC-31966

- CS-W020014

- LS-141805

- WLN: T66 BNJ EG IG

- Q27295050

- 4,7Dichloroquinoline

- DICHLOROQUINOLINE, 4,7-

- NSC593

- PS-8247

- Q-200422

- AM81211

- 4,7-Dichloroquinoline (ACI)

- NS00004530

- 47-dichloro-Quinoline

- DB-011261

- Quinoline, 4,7dichloro

- HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)

-

- MDL: MFCD00006774

- نواة داخلي: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H

- مفتاح Inchi: HXEWMTXDBOQQKO-UHFFFAOYSA-N

- ابتسامات: ClC1C=C2C(C(=CC=N2)Cl)=CC=1

- برن: 125359

حساب السمة

- نوعية دقيقة: 196.98000

- النظائر كتلة واحدة: 196.979905

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 1

- عدد الذرات الثقيلة: 12

- تدوير ملزمة العد: 0

- تعقيدات: 163

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: nothing

- تهمة السطحية: 0

- طوبولوجي سطح القطب: 12.9

- tautomeric العد: nothing

الخصائص التجريبية

- اللون / الشكل: Acicular crystals

- كثيف: 1.4178 (rough estimate)

- نقطة انصهار: 81-83 °C (lit.)

- نقطة الغليان: 148°C/10mmHg(lit.)

- نقطة الوميض: 164 ºC

- انكسار: 1.6300 (estimate)

- الذوبان: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow

- معامل توزيع المياه: Insoluble

- بسا: 12.89000

- لوغب: 3.54160

- الذوبان: Insoluble in water

4,7-Dichloroquinoline أمن المعلومات

-

رمزي:

- حث:warning

- إشارة عشوائية:Warning

- وصف الخطر: H315-H319-H335

- تحذير: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- رقم نقل البضائع الخطرة:NONH for all modes of transport

- WGK ألمانيا:3

- رمز الفئة الخطرة: 36/37/38

- تعليمات السلامة: S26-S36-S22

- رتكس:VB4200000

-

تحديد البضائع الخطرة:

- تسا:Yes

- ظروف التخزين:Inert atmosphere,2-8°C

- مصطلح خطر:R36/37/38

4,7-Dichloroquinoline بيانات الجمارك

- رمز النظام المنسق:2933499013

- بيانات الجمارك:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dichloroquinoline الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20302-5.0g |

4,7-dichloroquinoline |

86-98-6 | 96% | 5g |

$29.0 | 2023-04-20 | |

| Enamine | EN300-20302-25.0g |

4,7-dichloroquinoline |

86-98-6 | 96% | 25g |

$38.0 | 2023-04-20 | |

| eNovation Chemicals LLC | D548763-25g |

4,7-Dichloroquinoline |

86-98-6 | 97% | 25g |

$110 | 2024-05-24 | |

| TRC | D436060-1g |

4,7-Dichloroquinoline |

86-98-6 | 1g |

$ 63.00 | 2023-09-07 | ||

| TRC | D436060-25 g |

4,7-Dichloroquinoline |

86-98-6 | 25g |

$ 120.00 | 2022-01-09 | ||

| eNovation Chemicals LLC | Y1196688-500g |

4,7-Dichloroquinoline |

86-98-6 | 97% | 500g |

$105 | 2024-07-21 | |

| Life Chemicals | F0001-2149-1g |

"4,7-Dichloroquinoline" |

86-98-6 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065363-500g |

4,7-Dichloroquinoline |

86-98-6 | 98% | 500g |

¥1072.00 | 2024-07-28 | |

| Fluorochem | 078074-1kg |

4,7-Dichloroquinoline |

86-98-6 | 95% | 1kg |

£357.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D961630-1kg |

4,7-Dichloroquinoline |

86-98-6 | 97% | 1kg |

$400 | 2024-06-05 |

4,7-Dichloroquinoline طريقة الإنتاج

طريقة الإنتاج 1

طريقة الإنتاج 2

طريقة الإنتاج 3

1.2 Reagents: Water

2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 1 h, reflux

طريقة الإنتاج 4

2.1 Solvents: Nitrobenzene ; 90 °C

3.1 Reagents: Phosphorus oxychloride ; rt

طريقة الإنتاج 5

طريقة الإنتاج 6

طريقة الإنتاج 7

2.1 Reagents: Phosphorus oxychloride

طريقة الإنتاج 8

2.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

طريقة الإنتاج 9

طريقة الإنتاج 10

1.2 Solvents: Hexane ; 15 min, rt

2.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

طريقة الإنتاج 11

طريقة الإنتاج 12

طريقة الإنتاج 13

طريقة الإنتاج 14

1.2 Reagents: Dodecane Solvents: Ethyl acetate ; rt

طريقة الإنتاج 15

2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, reflux

2.2 Reagents: Water

3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 1 h, reflux

طريقة الإنتاج 16

1.2 Solvents: Hexane ; 15 min, rt

2.1 4 h, 240 °C; 240 °C → rt

2.2 Solvents: Hexane ; 15 min, rt

3.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

طريقة الإنتاج 17

2.1 Reagents: Phosphorus oxychloride ; rt

طريقة الإنتاج 18

2.1 Reagents: Phosphorus oxychloride ; 2 h, heated

2.2 Reagents: Water ; cooled

2.3 Reagents: Ammonium hydroxide ; basified

طريقة الإنتاج 19

طريقة الإنتاج 20

1.2 Reagents: Water ; cooled

1.3 Reagents: Ammonium hydroxide ; basified

طريقة الإنتاج 21

طريقة الإنتاج 22

2.1 Solvents: Diphenyl ether ; reflux

3.1 Reagents: Phosphorus oxychloride ; 2 h, heated

3.2 Reagents: Water ; cooled

3.3 Reagents: Ammonium hydroxide ; basified

4,7-Dichloroquinoline Raw materials

- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

- Quinoline,4,7-dichloro-, 1-oxide

- B-ALANINE, N-(3-CHLOROPHENYL)-

- 1,3-diethyl 2-(ethoxymethylidene)propanedioate

- 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

- 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 4,7-dichloroquinoline-2-carboxylic acid

- Quinoline, 7-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-

- 7-chloro-1,2,3,4-tetrahydroquinolin-4-one

- Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate

- 7-chloroquinolin-4(1H)-one

- 7-Chloroquinolin-4(1H)-one

- 3-QUINOLINECARBOXYLIC ACID, 7-CHLORO-1,4-DIHYDRO-4-OXO-, ETHYL ESTER

4,7-Dichloroquinoline Preparation Products

4,7-Dichloroquinoline الموردين

4,7-Dichloroquinoline الوثائق ذات الصلة

-

Evgeniy A. Gusakov,Iuliia A. Topchu,Aleksandra M. Mazitova,Igor V. Dorogan,Emil R. Bulatov,Ilya G. Serebriiskii,Zinaida I. Abramova,Inna O. Tupaeva,Oleg P. Demidov,Duong Ngoc Toan,Tran Dai Lam,Duong Nghia Bang,Yanis A. Boumber,Yurii A. Sayapin,Vladimir I. Minkin RSC Adv. 2021 11 4555

-

2. Copper-catalyzed versatile C(sp3)–H arylation: synthetic scope and regioselectivity investigationsJiadi Zhou,Yawen Zou,Peng Zhou,Zhiwei Chen,Jianjun Li Org. Chem. Front. 2019 6 1594

-

Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845

-

4. Reactions of heterocycles with thiophosgene. Part IV. β,4-Dichloro-2-isothiocyanatocinnamaldehyde, a product from 4,7-DichloroquinolineRoy Hull,Patricia J. van den Broek,Michael L. Swain J. Chem. Soc. Perkin Trans. 1 1975 922

-

Charu Sharma,Avinash K. Srivastava,Deepak Sharma,Raj K. Joshi New J. Chem. 2022 46 8551

86-98-6 (4,7-Dichloroquinoline) منتجات ذات صلة

- 2034242-61-8(ethyl 4-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamidopiperidine-1-carboxylate)

- 1354032-87-3([1-((S)-2-amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester)

- 1707563-97-0(4-Amino-1-(2-diethylamino-ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile)

- 1352500-44-7([2-(6-Ethoxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone)

- 1428350-30-4(5-bromo-N-4-(2-methoxyphenoxy)but-2-yn-1-ylthiophene-2-sulfonamide)

- 2166947-04-0((3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride)

- 868967-17-3(1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

- 923086-41-3(N-(2-cyanophenyl)-3-(4-methoxybenzenesulfonyl)propanamide)

- 847872-09-7(Phenol,4-amino-3-chloro-2-fluoro-)

- 10351-19-6(2-(pyridin-4-ylsulfanyl)acetic acid)